2-Naphthoylethyltrimethylammonium
Overview
Description
2-Naphthoylethyltrimethylammonium is a compound with the molecular formula C16H20INO . It is also known by other names such as beta-NETA and trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide .
Molecular Structure Analysis
The molecular weight of 2-Naphthoylethyltrimethylammonium is 369.24 g/mol . The InChI representation of the molecule isInChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1
. The Canonical SMILES representation is CN+(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-]
. Physical And Chemical Properties Analysis
The molecular weight of 2-Naphthoylethyltrimethylammonium is 369.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 369.05896 g/mol . The topological polar surface area of the compound is 17.1 Ų . The heavy atom count is 19 .Scientific Research Applications
Adsorption and Removal of Contaminants
A study by Zhu et al. (2014) focused on using montmorillonite as an adsorbent for the simultaneous removal of various contaminants from water, including crystal violet and 2-naphthol. They discovered that this process effectively removed almost all the experimental contaminants, suggesting a potential application of 2-naphthoylethyltrimethylammonium in water purification.
Phase Behavior in Aqueous Solutions
Abdel-Rahem et al. (2005) investigated the phase behavior of 2-hydroxy-1-naphthoic acid mixed with cetyltrimethylammonium hydroxide in aqueous solutions. This study revealed the formation of various phases, including viscoelastic gels and liquid crystalline gels, indicating the potential of 2-naphthoylethyltrimethylammonium in creating novel material phases.
Spectrophotometric Applications
The study by Sharma et al. (1986) explored the spectrophotometric analysis of the indium-1-(2-pyridylazo)-2-naphthol complex in the presence of cetyltrimethylammonium bromide. This indicates the application of 2-naphthoylethyltrimethylammonium in analytical chemistry, specifically in spectrophotometric studies for precise measurements.
DNA Binding and Antimicrobial Studies
In research by Ahmad et al. (2021), they synthesized new metal complexes involving naphthyl acetohydrazide for studying interactions with DNA and antimicrobial activities. This suggests the potential of 2-naphthoylethyltrimethylammonium in biomedical research, particularly in the development of new pharmaceuticals and antimicrobial agents.
Environmental Applications
Research by Alkilany et al. (2008) on gold nanorods coated with cetyltrimethylammonium bromide demonstrated the adsorption of 1-naphthol, indicating potential environmental applications in pollutant removal and water treatment processes.
properties
IUPAC Name |
trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUGCXEAQKRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953164 | |
Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthoylethyltrimethylammonium | |
CAS RN |
31059-54-8 | |
Record name | 2-Naphthoylethyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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